tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate
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Overview
Description
tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of tert-butyl esters and pyrrolo[2,3-c]pyridine derivatives, which are subjected to cyclization reactions in the presence of catalysts and specific reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate
- 1H-Pyrrolo[2,3-c]pyridine derivatives
Uniqueness
tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate is unique due to its specific tert-butyl and hexahydro modifications, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolo[2,3-c]pyridine core, suggests diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1286755-20-1
- IUPAC Name : tert-butyl (3aS,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate
The biological effects of this compound are believed to stem from its interactions with specific molecular targets such as enzymes and receptors involved in various biological pathways. The exact mechanisms can vary based on the biological context and the specific applications being investigated.
Anticancer Activity
The compound's structural features are conducive to anticancer activity. A study highlighted that derivatives of pyrrolidine compounds showed promising results in inhibiting cancer cell proliferation through apoptosis induction. Although direct evidence for this compound is sparse, its mechanism may involve modulation of signaling pathways relevant to cancer progression.
Neuroprotective Effects
Emerging research suggests that certain pyrrolidine derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This indicates a potential for this compound in treating neurodegenerative diseases.
Case Studies and Research Findings
Study | Findings |
---|---|
Dawood et al. (2024) | Investigated new pyrazole and isoxazole-containing heterocycles with antiviral activity; while not directly related to our compound, it highlights the relevance of heterocycles in drug development. |
Wu et al. (2024) | Developed pyrazole amides with α-aminophosphonate moiety showing antiviral properties; underscores the importance of structural modifications in enhancing biological activity. |
ResearchGate Publication (2020) | Discussed structure-activity relationships in related compounds with trypanocidal activity; provides insights into potential therapeutic applications for similar structures. |
Synthesis and Industrial Applications
The synthesis of this compound typically involves cyclization reactions using tert-butyl esters and pyrrolo derivatives under controlled conditions. Industrial applications may include its use as a building block for more complex heterocycles or as a precursor in developing novel therapeutic agents.
Properties
CAS No. |
1286755-20-1 |
---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (3aS,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1 |
InChI Key |
WWVFPVXAOTXXOG-VHSXEESVSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC2CCNC2C1 |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CCN[C@@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCNC2C1 |
Origin of Product |
United States |
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